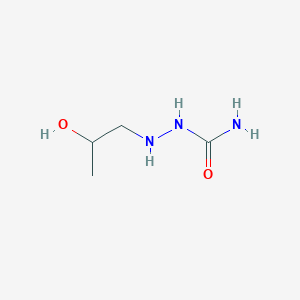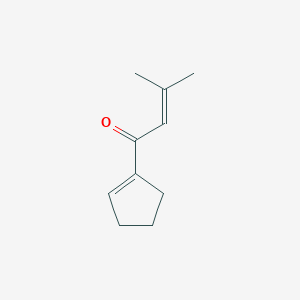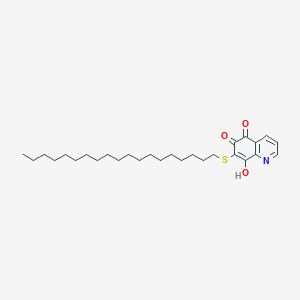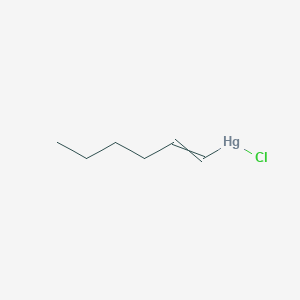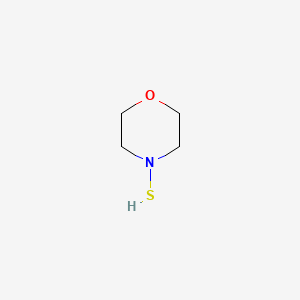
Morpholine, 4-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-mercapto- is an organic compound that features a morpholine ring substituted with a mercapto group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholine, 4-mercapto- can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur-containing reagents. For example, the reaction of morpholine with carbon disulfide in the presence of a base such as potassium hydroxide can yield morpholine, 4-mercapto-.
Industrial Production Methods
Industrial production of morpholine, 4-mercapto- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: Reduction reactions can convert the mercapto group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-mercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including corrosion inhibitors and surfactants.
Wirkmechanismus
The mechanism of action of morpholine, 4-mercapto- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A related compound without the mercapto group, used in various industrial applications.
Thiazoles: Compounds containing a sulfur and nitrogen atom in a five-membered ring, known for their diverse biological activities.
Triazoles: Compounds with a three-nitrogen atom ring, used in pharmaceuticals and agrochemicals.
Uniqueness
Morpholine, 4-mercapto- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51973-17-2 |
|---|---|
Molekularformel |
C4H9NOS |
Molekulargewicht |
119.19 g/mol |
IUPAC-Name |
4-sulfanylmorpholine |
InChI |
InChI=1S/C4H9NOS/c7-5-1-3-6-4-2-5/h7H,1-4H2 |
InChI-Schlüssel |
PAZJFXNRVLDLFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



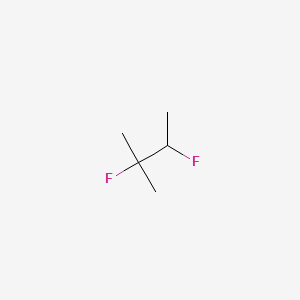
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)

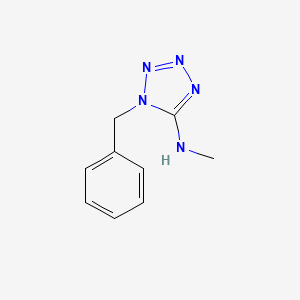

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
